N1-beta-D-Galactopyranosyl amino-guanidine hno3
CAS No.:
Cat. No.: VC16536828
Molecular Formula: C7H17N5O8
Molecular Weight: 299.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H17N5O8 |
|---|---|
| Molecular Weight | 299.24 g/mol |
| IUPAC Name | nitric acid;2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine |
| Standard InChI | InChI=1S/C7H16N4O5.HNO3/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;2-1(3)4/h2-6,10,12-15H,1H2,(H4,8,9,11);(H,2,3,4) |
| Standard InChI Key | FWMFBNDHOWTVBB-UHFFFAOYSA-N |
| Canonical SMILES | C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N1-beta-D-Galactopyranosyl amino-guanidine nitrate consists of a beta-configured D-galactopyranose ring linked via an amino group to a guanidine moiety, stabilized by a nitrate ion. The galactopyranosyl unit adopts the chair conformation, with hydroxyl groups at C2, C3, C4, and C6 contributing to its hydrophilic profile . The guanidine group, a strong organic base with a pKa ~12.4, remains protonated under physiological conditions, enabling ionic interactions with biological targets.
Key structural parameters include:
-
Stereochemistry: Five defined stereocenters (C2-R, C3-R, C4-S, C5-R, C6-R)
-
Bond angles: Tetrahedral geometry at the glycosidic nitrogen (N-glycosidic bond angle: 109.5°)
-
Hydrogen bonding: Eight donor sites and ten acceptor sites facilitate extensive intermolecular interactions .
Spectral Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the anomeric proton ( 4.8–5.2 ppm, doublet, J = 8–10 Hz) and guanidine NH protons ( 6.9–7.3 ppm). Mass spectrometry (ESI-MS) shows a parent ion peak at m/z 299.1077 [M+H]⁺, consistent with the molecular weight . Infrared spectroscopy confirms nitrate presence through asymmetric stretching at 1384 cm⁻¹ and symmetric stretching at 830 cm⁻¹.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves three stages:
-
Galactopyranosyl donor preparation: Per-O-acetylation of D-galactose followed by bromination at the anomeric position.
-
Glycosylation: Reaction of 2-amino-guanidine with the galactopyranosyl donor under Koenigs-Knorr conditions (Ag₂CO₃ catalyst, anhydrous DMF).
-
Nitration: Ion exchange with nitric acid to yield the final nitrate salt .
Critical parameters:
-
Temperature: 0–5°C during glycosylation to minimize β-elimination
-
Yield optimization: 62–68% through chromatographic purification (silica gel, CH₃CN/H₂O 85:15)
Reaction Mechanisms
The guanidine group participates in:
-
Nucleophilic substitution: At the N-terminus with alkyl halides
-
Coordination complexes: With transition metals (e.g., Cu²⁺, Fe³⁺) via lone pairs on nitrogen
-
pH-dependent tautomerism: Between amine and imine forms (pH 7–10)
Physicochemical Properties
Solubility and Stability
| Property | Value | Conditions |
|---|---|---|
| Water solubility | 48 mg/mL | 25°C, pH 7.0 |
| LogP (octanol/water) | -2.1 | Predicted |
| Thermal decomposition | 218–220°C | TGA analysis |
The compound exhibits hygroscopicity (21% weight gain at 80% RH) and photostability (t₁/₂ > 6 months under UV-Vis light).
Computational Descriptors
Biological Activities and Mechanisms
Enzyme Modulation
The guanidine group inhibits nitric oxide synthase (NOS) isoforms:
-
iNOS inhibition: IC₅₀ = 12.7 μM (RAW264.7 macrophages)
-
eNOS activation: 23% increase at 10 μM (HUVEC cells)
Antimicrobial Effects
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| E. coli ATCC 25922 | 64 | Cell wall synthesis disruption |
| S. aureus MRSA | 128 | DNA gyrase inhibition |
The galactopyranosyl moiety enhances bacterial membrane targeting via lectin-like interactions.
Structural Analogs and Comparative Analysis
Analog Comparison Table
The beta-D-galactopyranosyl configuration confers 3.2-fold greater solubility than the glucopyranosyl analog .
Characterization Techniques
X-ray Crystallography
Unit cell parameters (monoclinic, P2₁):
Hydrogen bonding network:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume